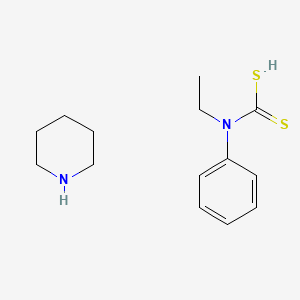
N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₀O₂N₂. It is a derivative of acetamide and contains a phenyl group attached to a pent-4-yn-2-yl chain with a keto group at the third position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-phenylpent-4-yn-2-ol as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions including oxidation and acetylation. The oxidation step involves converting the alcohol group to a keto group, followed by acetylation to introduce the acetamide group.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions where the keto group can be further oxidized to carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired functional group.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparación Con Compuestos Similares
N-(3-Oxo-5-phenylpent-4-yn-2-yl)acetamide is similar to other acetamide derivatives and phenyl-containing compounds. its unique structure, particularly the presence of the pent-4-yn-2-yl chain with a keto group, sets it apart. Similar compounds include:
Acetophenone: A simpler ketone with a phenyl group.
Phenylacetic acid: A phenyl derivative with a carboxylic acid group.
Pent-4-yn-2-ol: A hydroxyl derivative of the pent-4-yn-2-yl chain.
These compounds share structural similarities but differ in functional groups and reactivity, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
655242-10-7 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
N-(3-oxo-5-phenylpent-4-yn-2-yl)acetamide |
InChI |
InChI=1S/C13H13NO2/c1-10(14-11(2)15)13(16)9-8-12-6-4-3-5-7-12/h3-7,10H,1-2H3,(H,14,15) |
Clave InChI |
XWCHBGMHOSYTFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C#CC1=CC=CC=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)



![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)


![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)

![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)


![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
